molecular formula C11H19NO3 B15278879 Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B15278879
M. Wt: 213.27 g/mol
InChI Key: BLQCAFFKJVRZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate ( 1596731-60-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol, this compound belongs to the class of spirocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery . The structure features a unique spiro[4.5]decane core that incorporates both oxygen and nitrogen heteroatoms, making it a valuable intermediate for the synthesis of more complex molecules. Spirocyclic compounds similar to this structure have been investigated for their potential biological activity. For instance, research and patents highlight that 1-oxa-3-azaspiro[4.5]decane derivatives have been explored as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders such as binge eating and obesity . This suggests that this compound serves as a crucial building block for constructing novel compounds targeting the central nervous system. The ethyl carboxylate group provides a reactive handle for further synthetic modifications, allowing researchers to create a diverse array of amides, acids, and other derivatives for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)9-6-12-7-11(9)4-3-5-14-8-11/h9,12H,2-8H2,1H3

InChI Key

BLQCAFFKJVRZGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12CCCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound . The reaction conditions often require the use of solvents such as acetone and catalysts like lithium aluminum hydride or Raney nickel in the presence of aqueous ammonia .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound undergoes several characteristic reactions due to its structural features:

1.1 Hydrolysis of the Ester Group
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound's solubility and reactivity in biological assays .

1.2 Nucleophilic Substitution
The spirocyclic framework allows nucleophilic attack at oxygen and nitrogen centers. For example, substitution reactions at the oxygen atom (e.g., via alkoxide intermediates) or nitrogen (e.g., via amine functionalization) can introduce new substituents .

1.3 Metal-Catalyzed Cyclization
The compound participates in metal-catalyzed cyclization reactions, such as oxidative cyclization with agents like bis(acetoxy)iodobenzene (PhI(OAc)₂). This process forms complex heterocycles, as observed in similar spirocyclic systems .

1.4 Fluoroalkylation
Copper-catalyzed difluoroalkylation reactions with ethyl bromodifluoroacetate introduce fluorinated substituents, enhancing the compound’s lipophilicity and biological activity .

Reaction Data Table

Reaction Type Reagents/Conditions Product Key Features
HydrolysisHCl/H₂O or NaOH/H₂O7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acidConverts ester to carboxylic acid
Nucleophilic SubstitutionNucleophile (e.g., alkoxide, amine) + catalystSubstituted spirocyclic derivativesFunctional group diversification
Oxidative CyclizationPhI(OAc)₂ + metal catalyst (Cu/Rh)Fused heterocyclesForms complex ring systems
FluoroalkylationEthyl bromodifluoroacetate + Cu catalystDifluoroalkylated spiro derivativesEnhances lipophilicity/bioactivity

Research Findings

Recent studies highlight:

  • Antitumor Activity : Analogous spirocyclic compounds show promising anticancer properties, suggesting potential therapeutic applications .

  • Catalytic Efficiency : Copper-catalyzed reactions enable efficient fluoroalkylation, achieving yields up to 75% under optimized conditions .

  • Structural Rigidity : The spirocyclic framework imparts three-dimensional rigidity, enhancing binding affinity to biological targets.

Scientific Research Applications

Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting the activity of enzymes or modulating receptor functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes the structural differences and key characteristics of Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate and its analogs:

Compound Name Heteroatom Positions Substituents Molecular Formula CAS Number Key References
This compound 7-oxa, 2-aza Ethyl ester at C4 C₁₁H₁₇NO₃ Not specified Inferred
Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate 8-oxa, 2-aza Ethyl ester at C4 C₁₁H₁₇NO₃ 1394040-78-8
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate HCl 8-oxa, 2-aza Methyl ester, hydrochloride C₁₀H₁₈ClNO₃ 2155855-02-8
tert-Butyl 3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate 1-oxa, 4-aza tert-Butyl ester, dimethyl groups C₁₆H₂₇NO₃ Not specified
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate (4a/b) 7-aza Benzyl group, methyl ester C₁₈H₂₃NO₂ Not specified

Key Observations :

  • Heteroatom Positioning : The substitution of oxygen (oxa) and nitrogen (aza) at different positions (e.g., 7-oxa vs. 8-oxa) alters electronic properties and reactivity. For example, 7-oxa derivatives may exhibit enhanced hydrogen-bonding capacity compared to 8-oxa analogs .
  • Substituent Effects : Ethyl or methyl esters at C4 influence lipophilicity, while tert-butyl or benzyl groups enhance steric bulk, affecting binding interactions in biological systems .

Q & A

Basic: What are the common synthetic routes for Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate?

The synthesis typically involves spirocyclic ring formation via reductive amination or cyclization of piperidone derivatives. For example, piperidone can be transformed into ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylate using literature protocols, followed by functionalization (e.g., saponification, Curtius rearrangement) to introduce carboxylate groups . Key steps include:

  • Reductive amination to form the spirocyclic backbone.
  • Ring-closure reactions with diaminoethyl equivalents.
  • Solvent optimization (e.g., ethanol, methanol) for improved yield and purity .

Advanced: How can functionalization strategies be optimized for derivatives of this compound?

Functionalization often targets the carboxylate or nitrogen atoms. Methodologies include:

  • Arylation : Pd-catalyzed cross-coupling to introduce aromatic moieties .
  • Saponification : Hydrolysis of the ester group to generate carboxylic acid derivatives for further conjugation .
  • Curtius rearrangement : Conversion of carboxylates to isocyanates for ureido or carbamate derivatives .
    Critical parameters : Reaction temperature (often 0–80°C), inert atmospheres to prevent oxidation, and catalyst selection (e.g., Pd(PPh₃)₄ for arylation) .

Basic: What analytical techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify spirocyclic geometry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .

Advanced: What role does the spirocyclic structure play in enhancing biological activity in drug design?

The spirocyclic core increases Fsp³ character , improving 3D complexity and reducing planarity, which enhances target selectivity and pharmacokinetic properties (e.g., solubility, metabolic stability) . For example, replacing piperidine with 7-oxa-2-azaspiro[4.5]decane in Bupivacaine analogs increased water solubility and reduced cardiotoxicity while maintaining local anesthetic activity .

Advanced: How can researchers reconcile contradictions in reported biological activity data for spirocyclic analogs?

Discrepancies may arise from differences in:

  • Stereochemistry : Enantiomers often exhibit divergent bioactivities (e.g., 5S vs. 5R configurations) .
  • Assay conditions : Variations in cell lines, enzyme sources, or concentration ranges.
    Methodological solutions :
    • Conduct chiral separation (e.g., HPLC with chiral columns) .
    • Standardize assays using validated protocols (e.g., IC₅₀ determination under consistent pH and temperature) .

Basic: What are the key considerations for scaling up the synthesis of this compound?

  • Solvent selection : Use cost-effective, low-toxicity solvents (e.g., ethanol) compatible with large-scale reactors .
  • Catalyst recovery : Optimize Pd or transition-metal catalyst recycling to reduce costs .
  • Purity control : Implement inline FTIR or HPLC monitoring during reaction progression .

Advanced: How can researchers assess the biological activity of novel derivatives?

  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ against targets like RIPK1 (relevant in inflammation) using fluorescence-based assays .
    • Cellular uptake : Radiolabeling or fluorescent tagging to evaluate permeability .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets .

Advanced: What methodologies are used to evaluate the toxicity profile of spirocyclic derivatives?

  • In vitro cytotoxicity : MTT assays on HEK293 or HepG2 cells .
  • hERG channel inhibition : Patch-clamp studies to assess cardiotoxicity risk .
  • Metabolic stability : Liver microsome assays to predict hepatic clearance .

Basic: How does stereochemistry impact the reactivity of this compound?

Stereocenters in the spirocyclic ring influence:

  • Reaction kinetics : Axial vs. equatorial substituents affect nucleophilic attack rates .
  • Byproduct formation : Epimerization during functionalization (e.g., ester hydrolysis) requires chiral auxiliaries or asymmetric catalysis .

Advanced: How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?

  • Fluorine introduction : Enhances metabolic stability and membrane permeability. For example, 4-(3,5-difluorobenzoyl) derivatives show improved enzyme inhibition due to electronegativity and hydrophobic effects .
  • Carboxylic acid substitution : Increases water solubility but may reduce blood-brain barrier penetration .

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